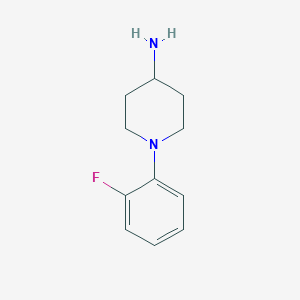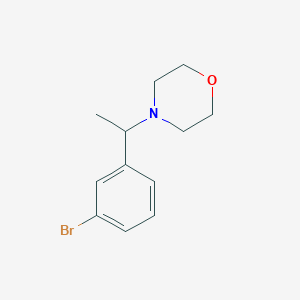
4-(1-(3-Bromophenyl)ethyl)morpholine
Overview
Description
The compound "4-(1-(3-Bromophenyl)ethyl)morpholine" is a brominated morpholine derivative. Morpholine is a heterocyclic amine, which is a common scaffold in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The presence of a bromophenyl group suggests potential reactivity in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of bromophenyl morpholine derivatives can be achieved through various methods. For instance, the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines in acetic acid leads to the formation of hexahydro-4-aza-s-indacene derivatives, which indicates that morpholine can participate in complex cyclization reactions . Similarly, the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides through the reaction of a bromophenyl propanone with Grignard reagents demonstrates the utility of bromophenyl morpholines in generating tertiary amino alcohols . These methods highlight the synthetic versatility of morpholine derivatives in creating a variety of chemical structures.
Molecular Structure Analysis
The molecular structure of bromophenyl morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined by single crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters . Another compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was found to have a morpholine ring in a chair conformation, with the bromophenyl ring approximately perpendicular to the naphthalene system . These studies demonstrate the conformational preferences and structural features of bromophenyl morpholine derivatives.
Chemical Reactions Analysis
Bromophenyl morpholine derivatives can undergo various chemical reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds via Crossed-Aldol condensation indicates the reactivity of the bromophenyl group in condensation reactions . Additionally, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from a chlorophenyl morpholine derivative through enamination and condensation reactions showcases the chemical transformations that can be applied to morpholine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl morpholine derivatives can be inferred from their structural features. The presence of a morpholine ring suggests basicity and potential for hydrogen bonding, which can affect solubility and binding interactions with biological targets. The bromine atom adds to the molecular weight and may influence the lipophilicity of the compound. Spectroscopic data, such as NMR and IR, provide insights into the electronic environment of the molecule and can be used to confirm the structure and purity of synthesized compounds .
Scientific Research Applications
Synthesis and Complexation
- 4-(2-chloroethyl)morpholine hydrochloride, a related compound, has been used in the synthesis of tellurated derivatives of morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride. These compounds have applications in complexation with metals like palladium and mercury, indicating potential use in organometallic chemistry (Singh et al., 2000).
Chemical Reactions and Derivatives
- 4-Morpholinocoumarin, another derivative, was synthesized using 4-(2-hydroxythiobenzoyl)morpholine and ethyl bromoacetate, showcasing the versatility of morpholine derivatives in producing various cyclic compounds (Jagodziński et al., 2000).
Characterization and Structure Analysis
- Synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved, and its structure was confirmed by single crystal X-ray diffraction. Such compounds have potential applications in biological activities like antimicrobial and anti-TB properties (Mamatha S.V et al., 2019).
Biological Activity Studies
- A series of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives were synthesized and showed good inhibitory action against gram-bacteria, illustrating the potential for morpholine derivatives in antibacterial applications (Aziz‐ur‐Rehman et al., 2016).
Cyclisation and Synthesis of Heterocycles
- Utilization of 2-(2-Bromophenyl)ethyl groups, similar to 4-(1-(3-Bromophenyl)ethyl)morpholine, in radical cyclisation reactions onto azoles has been employed to synthesize tri- and tetra-cyclic heterocycles, indicating applications in complex organic synthesis (Allin et al., 2005).
properties
IUPAC Name |
4-[1-(3-bromophenyl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFLFIFJDRZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(3-Bromophenyl)ethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




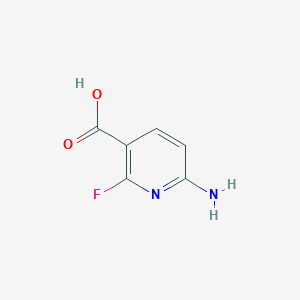
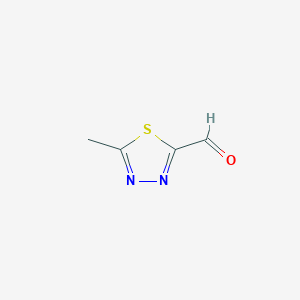
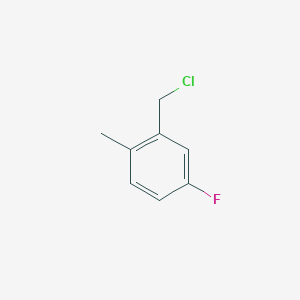
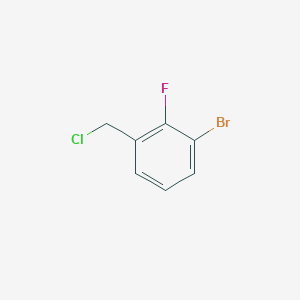
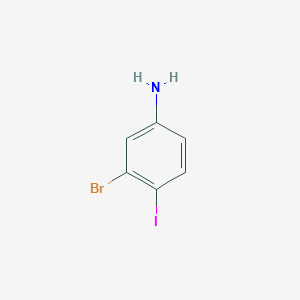
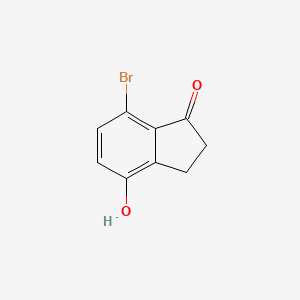
![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
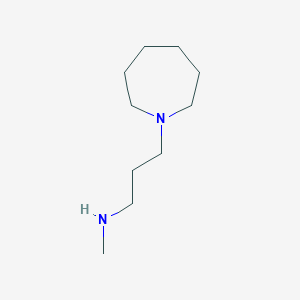

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
